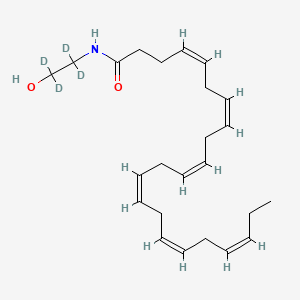

Synaptamide-d4

Übersicht

Beschreibung

Synaptamide-d4, also known as N-Docosahexaenoyl ethanolamine-d4 (DHEA), is a deuterium-labeled variant of Synaptamide . It is an endogenous metabolite and a structural analogue of Anandamide . Synaptamide binds to both the cannabinoid-1 and 2 (CB1 and CB2) cannabinoid receptors and has anti-inflammatory properties . It is the first small-molecule endogenous ligand of an adhesion G protein-coupled receptor (aGPCR) .

Synthesis Analysis

The synthesis of deuterated synaptamide (d4-synaptamide) involves the dropwise addition of deuterated ethanolamine (d4-ethanolamine) into an ice-cold DCM solution containing docosahexaenoyl chloride .

Wissenschaftliche Forschungsanwendungen

Verbesserung von traumatischen Hirnverletzungen

Synaptamide wurde gefunden, um die hippocampale Neurodegeneration und Gliazell-Aktivierung bei Mäusen mit traumatischen Hirnverletzungen zu verbessern . Es kann den durch TBI verursachten Rückgang des Arbeitsgedächtnisses und neurodegenerative Veränderungen im Hippocampus verhindern und die verringerten erwachsenen Hippocampus-Neurogenesen lindern . Darüber hinaus reguliert Synaptamide die Produktion von Astro- und Mikroglia-Markern während TBI und fördert die entzündungshemmende Transformation des Mikroglia-Phänotyps .

Entzündungshemmende Aktivität

Synaptamide hat nachweislich entzündungshemmende Eigenschaften. Es reduzierte die LPS-induzierte Produktion von TNF-α und NO in kultivierten Mikroglia-Zellen signifikant . Es erhöhte die intrazellulären cAMP-Spiegel, die Phosphorylierung von PKA und die Phosphorylierung von CREB, unterdrückte aber die LPS-induzierte nukleäre Translokation .

Unterdrückung der Neuroinflammation

Synaptamide ist ein starker Unterdrücker der Neuroinflammation in einem LPS-induzierten Modell, indem es die cAMP/PKA-Signalgebung verstärkt und die NF-κB-Aktivierung hemmt . Die entzündungshemmende Fähigkeit von Synaptamide könnte einen neuen therapeutischen Weg eröffnen, um entzündungsbedingte neurodegenerative Erkrankungen zu lindern .

Behandlung von Verletzungen des peripheren Nervensystems

Es wurde festgestellt, dass die Synaptamide-Behandlung (4 mg/kg/Tag) das Gewichtstragendefizit nach Nervenverletzungen verringert . Es verstärkt den Remyelinisierungsprozess im Ischiasnerv und zeigt entzündungshemmende Eigenschaften im peripheren Nervensystem .

Regulierung des Neuro-Glia-Index

Synaptamide verringert den Neuro-Glia-Index und die GFAP-Immunreaktivität im DRG

Wirkmechanismus

Target of Action

Synaptamide-d4, also known as N-Docosahexaenoylethanolamine-d4, is an endogenous metabolite of docosahexaenoic acid (DHA) that exhibits synaptogenic and neurogenic effects . It primarily targets microglia cells, which play a crucial role in neuroinflammation .

Mode of Action

this compound interacts with its targets by binding to both the cannabinoid-1 and 2 (CB1 and CB2) cannabinoid receptors . It significantly reduces the production of TNF-α and NO in cultured microglia cells . It increases intracellular cAMP levels, phosphorylation of PKA, and phosphorylation of CREB but suppresses LPS-induced nuclear translocation of NF-κB p65 .

Biochemical Pathways

The compound affects the cAMP/PKA signaling pathway . By enhancing this pathway, it inhibits NF-κB activation, which is a key player in the inflammatory response . This results in a decrease in the production of pro-inflammatory cytokines and chemokines .

Pharmacokinetics

It is known that the compound is synthesized in neuronal cells from unesterified docosahexaenoic acid (dha) or dha-lysophosphatidylcholine (dha-lysopc), the two major lipid forms that deliver dha to the brain .

Result of Action

The action of this compound leads to a significant reduction in neuroinflammatory responses, such as microglia activation and mRNA expression of inflammatory cytokines, chemokine, and iNOS in the brain . This suggests that this compound is a potent suppressor of neuroinflammation .

Action Environment

Biochemische Analyse

Biochemical Properties

Synaptamide-d4 interacts with various enzymes, proteins, and other biomolecules. It is synthesized in neuronal cells from unesterified docosahexaenoic acid (DHA) or DHA-lysophosphatidylcholine (DHA-lysoPC), the two major lipid forms that deliver DHA to the brain . The synthesis of this compound is mediated at least in part via N-docosahexaenoylphosphatidylethanolamine (NDoPE) hydrolysis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to significantly reduce lipopolysaccharide (LPS)-induced production of TNF-α and NO in cultured microglia cells . It also influences cell function by enhancing intracellular cAMP levels, phosphorylation of PKA, and phosphorylation of CREB .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It suppresses LPS-induced nuclear translocation of NF-κB p65, indicating its role in inhibiting inflammation . This effect is abolished by adenylyl cyclase or PKA inhibitors, suggesting that this compound exerts its effects through the cAMP/PKA signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have beneficial effects on thermal allodynia and mechanical hyperalgesia dynamics over time . It also prevented working and long-term memory impairment . These results are probably based on the supportive effect of this compound on spared nerve injury (SNI)-impaired hippocampal plasticity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a dosage of 10 mg/kg/day for 7 days was found to significantly reduce neuroinflammatory responses, such as microglia activation and mRNA expression of inflammatory cytokines, chemokine, and iNOS in the brain .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with enzymes and cofactors. The synthesis of this compound is mediated at least in part via N-docosahexaenoylphosphatidylethanolamine (NDoPE) hydrolysis .

Eigenschaften

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-/i22D2,23D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEHOLRSGZPBSM-DXYZWJMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

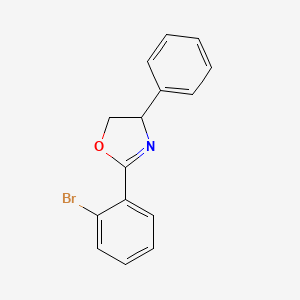

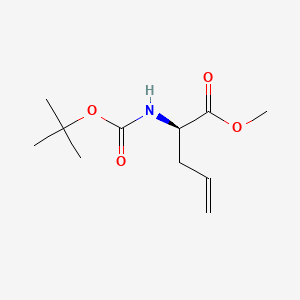

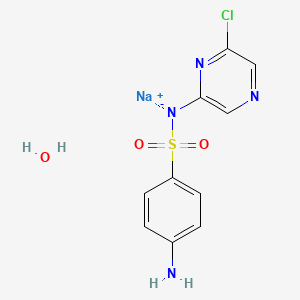

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,5-Dimethoxyphenyl)ethyl]phthalimide](/img/structure/B585787.png)

![[1-(2-Hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B585799.png)